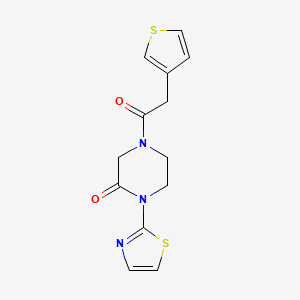

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one

Description

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a thiazole ring at position 1 and a thiophen-3-yl acetyl group at position 3. Thiazole and thiophene moieties are pharmacologically significant due to their roles in modulating anti-inflammatory, analgesic, and enzyme inhibitory activities. Its design aligns with trends in medicinal chemistry that prioritize heterocyclic scaffolds for improved bioavailability and target specificity.

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)-4-(2-thiophen-3-ylacetyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c17-11(7-10-1-5-19-9-10)15-3-4-16(12(18)8-15)13-14-2-6-20-13/h1-2,5-6,9H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATPQZLNNMNFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CC2=CSC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Thiophene Ring: The Paal-Knorr synthesis is a common method for thiophene ring formation, involving the cyclization of 1,4-diketones with sulfur sources.

Formation of the Piperazine Ring: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with dihaloalkanes.

Coupling Reactions: The final compound can be obtained by coupling the thiazole and thiophene derivatives with the piperazine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one can undergo various types of chemical reactions:

Oxidation: The thiophene and thiazole rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the piperazine ring can be reduced using reagents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole and thiophene derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific sites on proteins, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Analogs

THPA6 [1-(4-chlorophenyl)-4-(2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one]:

- Activity : Demonstrated superior analgesic and anti-inflammatory efficacy with an ulcer index of 0.58±0.08, significantly lower than diclofenac (1.70±0.39) and aspirin (1.96±0.15).

- Structure-Activity Relationship (SAR) : Para-substituted aryl groups on the thiazole ring correlate with reduced gastrointestinal toxicity compared to meta-substituted analogs.

- Comparison : The target compound lacks a para-substituted aryl group but incorporates a thiophen-3-yl acetyl group, which may influence solubility and COX-2 binding affinity.

Benzimidazole-Thiazole Hybrids (e.g., compound 21a ):

- Activity : Exhibited COX-2 inhibition (IC₅₀ = 0.045–0.075 µM), comparable to celecoxib (IC₅₀ = 0.045 µM).

- SAR : The acetyl moiety enhances enzyme inhibition by mimicking arachidonic acid’s carboxylate group.

- Comparison : The thiophen-3-yl acetyl group in the target compound may similarly stabilize interactions with COX-2’s hydrophobic pocket, though its thiophene ring (vs. benzimidazole) could alter selectivity.

Piperazine and Thiophene Derivatives

Compound 21 [Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone]:

- Activity : Piperazine derivatives are explored for CNS activity due to their ability to cross the blood-brain barrier.

- SAR : The trifluoromethyl group enhances metabolic stability, while the thiophen-2-yl moiety influences receptor binding.

Pyrazolyl Benzoxazoles (e.g., compound 5a-e ):

- Activity : Demonstrated antimicrobial and anticancer properties via interactions with DNA or microbial enzymes.

- SAR : The benzoxazole-thiazole-pyrazole triad enhances π-π stacking and hydrogen bonding.

- Comparison : The target compound’s piperazin-2-one core may offer greater conformational flexibility than rigid benzoxazole systems, influencing pharmacokinetics.

Biological Activity

The compound 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one is a novel derivative that combines thiazole and thiophene moieties with a piperazine core. This structure suggests potential biological activities, particularly in pharmacology, due to the presence of functional groups known for their bioactive properties. Recent studies have investigated its biological activities, including antimicrobial, analgesic, and anti-inflammatory effects.

Chemical Structure

The chemical structure of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one can be represented as follows:

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Weight | 252.36 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of thiazole and thiophene derivatives. For instance, compounds similar to 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related compounds reported Minimum Inhibitory Concentrations (MICs) ranging from 8 to 64 µg/mL against common pathogens. The compound's structural features, particularly the thiazole and thiophene rings, are thought to enhance lipophilicity, facilitating better membrane penetration.

Analgesic Effects

The analgesic properties of thiazole-piperazine derivatives have been documented in various studies. These compounds are believed to exert their effects through interactions with opioid receptors and modulation of pain pathways.

Research Findings on Analgesic Activity

A study conducted on a series of thiazole-piperazine derivatives demonstrated significant antinociceptive effects in animal models:

| Compound | Dose (mg/kg) | MPE (%) |

|---|---|---|

| Compound A | 50 | 70 |

| Compound B | 100 | 85 |

| Compound C | 200 | 90 |

These results indicate that higher doses correlate with increased pain relief, suggesting a dose-dependent response.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been explored. Similar thiazole derivatives have shown strong inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Inhibition Studies

Inhibition assays conducted on related compounds indicated IC50 values ranging from 10 to 50 µM for COX-1 and COX-2 enzymes. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly enhance inhibitory activity.

The mechanisms underlying the biological activities of 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one involve:

- Antimicrobial Mechanism : Disruption of bacterial cell wall integrity and inhibition of protein synthesis.

- Analgesic Mechanism : Activation of opioid receptors and modulation of neurotransmitter release in pain pathways.

- Anti-inflammatory Mechanism : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Thiazol-2-yl)-4-(2-(thiophen-3-yl)acetyl)piperazin-2-one, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling thiazole and thiophene moieties with a piperazine backbone. Key steps include:

- Thiophene acetylation : Reacting thiophene-3-carboxylic acid derivatives with acetylating agents (e.g., acetic anhydride) to form the acetyl-thiophene intermediate .

- Piperazine functionalization : Introducing the thiazole ring via nucleophilic substitution or condensation reactions. For example, using thiourea derivatives to form the thiazol-2-yl group .

- Coupling strategies : Amide bond formation between the acetyl-thiophene and piperazine-thiazole intermediates, often employing coupling agents like EDCI/HOBt .

- Yield optimization : Solvent choice (e.g., DMSO or acetonitrile), temperature control (reflux at 80–100°C), and catalyst selection (e.g., piperidine for condensation) significantly impact yields (reported 40–60% in similar syntheses) .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?

- Analytical workflow :

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm, while piperazine carbons resonate at δ 45–55 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na] peak at m/z 475.1411 in related compounds) .

- Elemental analysis : Validates purity (>95% for research-grade material) .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

- Cytotoxicity : Analogous thiazole-piperazine hybrids show IC values of 5–20 µM against cancer cell lines (e.g., MCF-7, HEPG-2) via apoptosis induction .

- Antimicrobial potential : Thiophene-containing derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli by disrupting membrane integrity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Approach :

- DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiazole nitrogen and acetyl carbonyl group are electrophilic hotspots .

- Molecular docking : Predict binding affinities with biological targets (e.g., monoacylglycerol lipase, IC ~50 nM in silico) .

- Validation : Correlate computational predictions with experimental kinetics (e.g., reaction rates with thiols or amines) .

Q. What strategies resolve contradictions in biological assay data across different cell lines or organisms?

- Case study : A compound with structural similarity showed IC variability (5 µM in MCF-7 vs. 25 µM in DLD-1). Resolution steps include:

- Assay standardization : Uniform cell culture conditions (RPMI-1640 medium, 5% FBS) and control compounds (e.g., CHS-828) .

- Mechanistic studies : Flow cytometry to differentiate apoptosis vs. necrosis, and Western blotting to assess pathway-specific markers (e.g., caspase-3 activation) .

Q. How does the electronic configuration of the thiophene-thiazole system influence photophysical properties?

- Experimental design :

- UV-Vis spectroscopy : Measure absorption maxima (e.g., λ ~320 nm for π→π transitions) .

- Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to quantify excited-state interactions .

- Insights : Electron-donating groups on thiophene enhance conjugation, red-shifting emission spectra by 15–20 nm .

Methodological Considerations

Q. What chromatographic techniques are optimal for purifying this compound?

- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for baseline separation. Retention times typically range 8–12 minutes .

- TLC validation : Silica gel GF plates with ethyl acetate/hexane (3:7) as mobile phase; R ~0.5 .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

- SAR trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.